[1-(Benzenesulfonyl)indol-5-yl]methanol
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Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions between specific indolyl methanols and benzenesulfonyl chlorides, employing solvents like methylene dichloride and bases such as triethylamine. These methods are characterized by their ability to yield compounds with specific structural features, as demonstrated by the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and its characterization through spectroscopic techniques and X-ray crystallographic studies (Benakaprasad et al., 2007).
Molecular Structure Analysis
X-ray crystallography reveals that compounds similar to "[1-(Benzenesulfonyl)indol-5-yl]methanol" often crystallize in specific space groups with detailed cell parameters. For instance, the study by Karthik et al. (2021) on a related compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provides insights into the chair conformation of piperidine rings and distorted tetrahedral geometry around sulfur atoms, which could be analogous to the target molecule's structure (Karthik et al., 2021).
Chemical Reactions and Properties
The chemical behavior of "[1-(Benzenesulfonyl)indol-5-yl]methanol" might be inferred from studies on similar sulfonated compounds. For example, the photolysis of methyl benzenesulfonate in methanol has been explored, providing insights into possible photolysis reactions that such a molecule might undergo (Izawa & Kuromiya, 1975).
Physical Properties Analysis
While direct data on "[1-(Benzenesulfonyl)indol-5-yl]methanol" is scarce, the physical properties of structurally related compounds offer a basis for speculation. Characteristics such as melting points, solubility in various solvents, and thermal stability can be critical for understanding its behavior in different environments and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under various conditions, and potential for undergoing substitution or addition reactions, are crucial for comprehending the utility and handling of "[1-(Benzenesulfonyl)indol-5-yl]methanol." Research on similar compounds, like the acid-catalyzed reactions of indolyl methanols, provides valuable analogies (Santoso, Kumar, & Black, 2009).
Scientific Research Applications
Histone Deacetylase (HDAC) Inhibition and Anti-Inflammatory Activity
A series of compounds including 1-arylsulfonyl-5-(N-hydroxyacrylamide)indolines, related to [1-(Benzenesulfonyl)indol-5-yl]methanol, have been developed and demonstrated potent histone deacetylase (HDAC) inhibitory activities. These compounds, notably more potent than [1-(Benzenesulfonyl)indol-5-yl]methanol, were effective in suppressing lipopolysaccharide-induced cytokine production and reducing carrageenan-induced acute inflammation in a rat model, suggesting potential for anti-inflammatory applications (Lee et al., 2013).
Green Synthesis and Pharmacological Evaluation
The compound [1-(Benzenesulfonyl)indol-5-yl]methanol is also relevant in the context of green chemistry. A study reported the water-mediated, one-pot, stepwise green synthesis of related compounds (e.g., 3-amino-1-phenyl-1H-benzo[f]chromen-2-yl (1H-indol-3-yl)methanone), emphasizing the advantages of short reaction times, good yields, simple workup procedures, and eco-friendly conditions. The synthesized compounds demonstrated significant anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and diclofenac (Reddy et al., 2021).
Methanol Exposure and DNA Adduct Formation
While not directly related to [1-(Benzenesulfonyl)indol-5-yl]methanol, studies on methanol exposure and its metabolic products offer insights into broader applications of methanol-related compounds. Research has demonstrated that methanol, a structurally simpler molecule, can lead to the formation of hydroxymethyl DNA adducts in various tissues, indicating a potential area of study for DNA damage and repair mechanisms associated with methanol and its derivatives (Lu et al., 2012).
properties
IUPAC Name |
[1-(benzenesulfonyl)indol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-6-7-15-13(10-12)8-9-16(15)20(18,19)14-4-2-1-3-5-14/h1-10,17H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRJZYLQIVBRJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379890 |
Source
|
Record name | [1-(benzenesulfonyl)indol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzenesulfonyl)indol-5-yl]methanol | |
CAS RN |
182187-39-9 |
Source
|
Record name | [1-(benzenesulfonyl)indol-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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